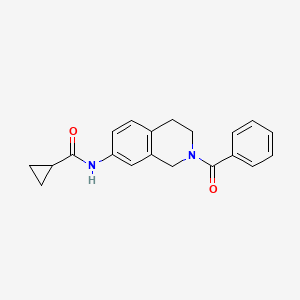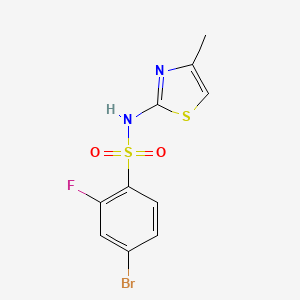![molecular formula C20H22N4O2S B2615793 N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1323326-31-3](/img/structure/B2615793.png)
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[c][1,2,5]thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The prefix ‘N-’ in the name suggests the presence of a nitrogen atom. The compound also appears to contain a morpholino group and a p-tolyl group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components. Benzo[c][1,2,5]thiadiazole has a ring structure with sulfur and nitrogen atoms . The morpholino group would be attached to this ring, and the p-tolyl group would be attached to the nitrogen atom.Aplicaciones Científicas De Investigación
Antitumor Properties
Research has revealed the synthesis of N-substituted compounds, including those with morpholino groups, that exhibit promising antitumor properties. For instance, compounds synthesized through the reaction of N-substituted chloroacetamides with sulfur and morpholine have shown significant anticancer activity, highlighting their potential as novel anticancer agents (Horishny et al., 2020).
Anti-anoxic Activity
Studies on cerebral protective agents have identified compounds, including those with a morpholino moiety, that possess anti-anoxic (AA) activity. These compounds have been evaluated for their potential to protect against oxygen deprivation in the brain, which is crucial for treating conditions like stroke and other neurodegenerative diseases (Ohkubo et al., 1995).
Synthesis of Novel Compounds
Research into the synthesis of biodegradable polyesteramides has explored the use of morpholine-2,5-dione derivatives. These studies contribute to the development of materials with potential applications in biomedicine, including drug delivery systems (Veld et al., 1992).
Antimicrobial Agents
The design and synthesis of new triazole derivatives containing the morpholine moiety have been investigated for their antimicrobial properties. These compounds have shown effectiveness against various microorganisms, indicating their potential use as antimicrobial agents (Sahin et al., 2012).
Inhibitors of Biological Processes
Compounds containing morpholine structures have been evaluated for their inhibitory activity against biological processes, such as the norepinephrine transporter. This research has implications for developing treatments for conditions such as pain and mood disorders (O'Neill et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-4-15(5-3-14)19(24-8-10-26-11-9-24)13-21-20(25)16-6-7-17-18(12-16)23-27-22-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYXJGQPRNWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)

![3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2615720.png)

![N-(4-BROMO-2-FLUOROPHENYL)-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)



![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2615733.png)
